2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione
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Overview
Description
The compound “2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione” likely contains a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitro group and the isoindoline-1,3-dione group are also common in various organic compounds and could contribute to the compound’s properties and reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols . A common method involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Morpholine derivatives can undergo a variety of reactions, including those involving the morpholine ring or the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include measurements of melting point, molecular weight, surface area, light scattering, zeta potential, and viscosity .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione . This compound belongs to the indole derivative family, which has garnered interest due to its diverse biological activities . Here are six unique applications:
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Antiviral Activity
- Summary : Researchers have synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, including methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) . This compound exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
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Anticancer Potential
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Gene Silencing with Morpholinos
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Biopharmaceutical Research
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RNase H-Independent Morpholinos
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Therapeutic Potential
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLCBJZEKEMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione |
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